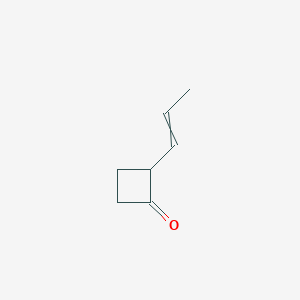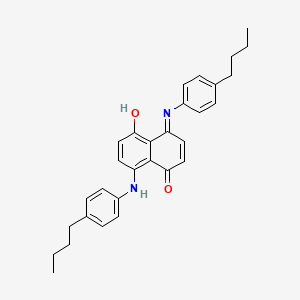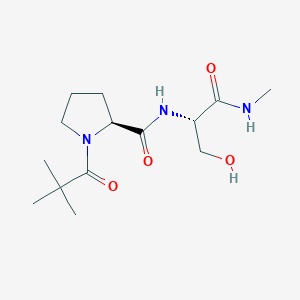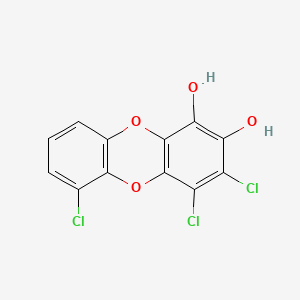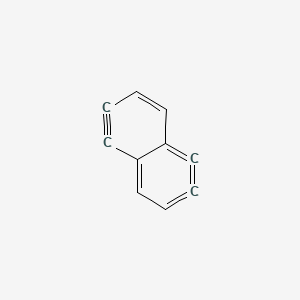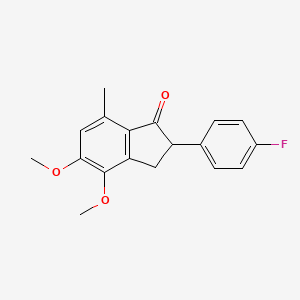
Quinoline, 2-ethyl-3,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-ethyl-3,6-dimethyl-: is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound’s structure consists of a benzene ring fused with a pyridine ring, with ethyl and methyl groups attached at specific positions, making it unique in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-ethyl-3,6-dimethylquinoline, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
化学反应分析
Types of Reactions: Quinoline, 2-ethyl-3,6-dimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
科学研究应用
Chemistry: Quinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of dyes, agrochemicals, and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. They are used in the development of drugs for treating diseases like malaria, tuberculosis, and cancer .
Industry: Quinoline derivatives are used in the manufacture of dyes, pH indicators, and corrosion inhibitors. They also find applications in the production of rubber chemicals and as catalysts in various industrial processes .
作用机制
The mechanism of action of quinoline, 2-ethyl-3,6-dimethyl-, depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes and receptors involved in disease pathways. For example, antimalarial quinolines inhibit the heme detoxification pathway in Plasmodium parasites. In anticancer applications, quinoline derivatives can induce apoptosis and inhibit cell proliferation by targeting DNA and various signaling pathways .
相似化合物的比较
Quinoline: The parent compound with a simpler structure.
2,6-Dimethylquinoline: Similar structure but lacks the ethyl group.
3,6-Dimethylquinoline: Similar structure but lacks the ethyl group at the 2-position.
Uniqueness: Quinoline, 2-ethyl-3,6-dimethyl-, is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological profiles and industrial applications compared to other quinoline derivatives .
属性
CAS 编号 |
80609-89-8 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-ethyl-3,6-dimethylquinoline |
InChI |
InChI=1S/C13H15N/c1-4-12-10(3)8-11-7-9(2)5-6-13(11)14-12/h5-8H,4H2,1-3H3 |
InChI 键 |
DDIASESJAQUTHH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C(C=C2)C)C=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)

